(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine
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Overview
Description
(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an oxolan-2-ylmethyl group attached to the nitrogen atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine typically involves the condensation of a pyrimidine derivative with an appropriate oxolan-2-ylmethylamine precursor. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with oxolan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleobases, allowing the compound to bind to nucleic acid structures or enzyme active sites. This binding can inhibit enzyme activity or interfere with nucleic acid functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: Lacks the oxolan-2-ylmethyl group, making it less versatile in chemical reactions.
2-Amino-4,6-dimethylpyrimidine: Similar structure but with an amino group at the 2-position instead of the oxolan-2-ylmethyl group.
(4,6-Dimethylpyrimidin-2-yl)amine: Lacks the oxolan-2-ylmethyl group, making it less complex.
Uniqueness
(4,6-Dimethylpyrimidin-2-yl)(oxolan-2-ylmethyl)amine is unique due to the presence of both the pyrimidine ring and the oxolan-2-ylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
4,6-dimethyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-9(2)14-11(13-8)12-7-10-4-3-5-15-10/h6,10H,3-5,7H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBAQLCMCXZPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2CCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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